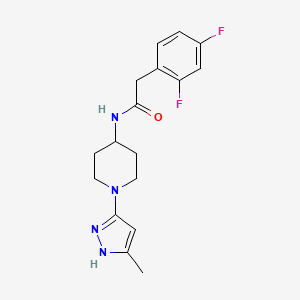
2-(2,4-difluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-difluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide, also known as DFP-10825, is a small molecule inhibitor that has shown promise in scientific research applications.
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
Chemical synthesis leveraging the core structure of compounds similar to "2-(2,4-difluorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide" offers a versatile pathway for the development of novel heterocyclic compounds. The utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives demonstrates the potential for creating diverse molecular architectures (Ali Khalil et al., 2017). This chemical reactivity is crucial for the development of new materials and pharmaceuticals.
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, including the synthesis of novel Co(II) and Cu(II) coordination complexes, reveals significant insights into the effect of hydrogen bonding on self-assembly processes and antioxidant activities (K. Chkirate et al., 2019). These findings underline the potential of such compounds in creating structured materials with specific functions, including roles in catalysis and material science.
Therapeutic Potential
The synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives against Alzheimer's disease underscore the therapeutic relevance of compounds related to the query chemical. These derivatives exhibit selective and potent inhibitory activity against acetylcholinesterase and amyloid β aggregation, suggesting potential applications in treating neurodegenerative diseases (Tarana Umar et al., 2019).
Antibacterial Activity
The synthesis of N-substituted acetamide derivatives highlights the exploration of antibacterial potentials. Specific acetamide derivatives demonstrate moderate inhibitory effects against various bacterial strains, suggesting their utility in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Antitumor and Antioxidant Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities. This research identifies compounds with promising activities, highlighting the potential of such molecular frameworks in cancer therapy (W. Hamama et al., 2013).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-11-8-16(22-21-11)23-6-4-14(5-7-23)20-17(24)9-12-2-3-13(18)10-15(12)19/h2-3,8,10,14H,4-7,9H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDLOIWBLYDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)

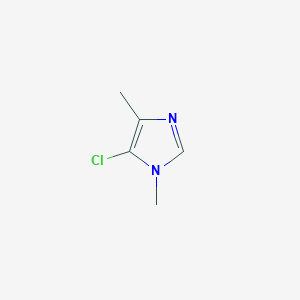
![1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2831265.png)
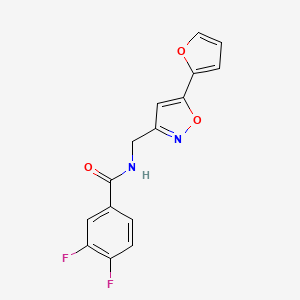
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)
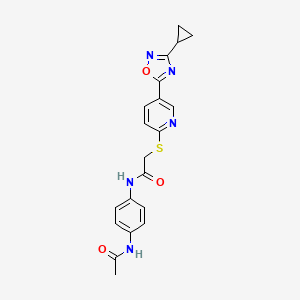
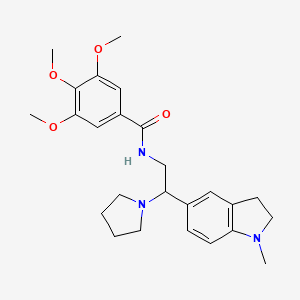

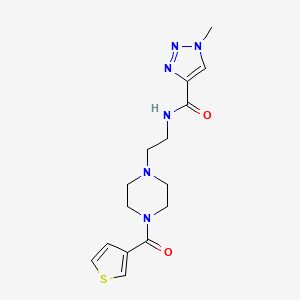
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2831278.png)
![2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2831279.png)
![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2831280.png)